{5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid
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Overview
Description
2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid is a complex organic compound that features a unique combination of functional groups, including a methylthio group, a phenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction. The starting materials often include substituted benzaldehydes and amino acids, which undergo condensation and cyclization under acidic or basic conditions to form the oxazole ring. The methylthio group can be introduced through nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid involves its interaction with specific molecular targets. The oxazole ring and phenyl groups can interact with enzymes or receptors, potentially inhibiting or activating biochemical pathways. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acids: Compounds like phenylacetic acid, which are used in various chemical and pharmaceutical applications.
Uniqueness
2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid is unique due to the presence of both the oxazole ring and the methylthio group, which confer distinct chemical and biological properties
Properties
CAS No. |
106131-58-2 |
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Molecular Formula |
C18H15NO3S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[5-(4-methylsulfanylphenyl)-2-phenyl-1,3-oxazol-4-yl]acetic acid |
InChI |
InChI=1S/C18H15NO3S/c1-23-14-9-7-12(8-10-14)17-15(11-16(20)21)19-18(22-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,21) |
InChI Key |
BAMADJVXBMIHRT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
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